Lanreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various other hormones in the body. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a somatostatin analog, lanreotide mimics the actions of somatostatin, binding to somatostatin receptors and exerting similar inhibitory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Lanreotide exhibits higher affinity for somatostatin receptor subtypes 2 and 5, making it a valuable tool in studying these receptors and their associated biological pathways. [, , , ] Furthermore, it serves as a valuable research tool for investigating the role of somatostatin in various physiological and pathological processes.
Lanreotide falls under the category of peptide drugs, specifically classified as a somatostatin analog. It operates by mimicking the action of somatostatin, a peptide hormone that regulates the endocrine system and inhibits the secretion of several other hormones.
The synthesis of lanreotide has evolved significantly, with various methods being developed to improve efficiency and yield.
Solution Phase Synthesis: An improved process involves coupling protected tetrapeptide fragments followed by deprotection, oxidation, and treatment with acetic acid. This method is advantageous for large-scale production as it avoids the complexities associated with solid-phase peptide synthesis, such as expensive resins and lengthy purification procedures .
Solid Phase Peptide Synthesis: Earlier methods utilized solid-phase techniques where a C-terminal amino acid is attached to a resin. The peptide chain is built stepwise using pre-activated amino acids. Although effective, this method is less economical for large-scale production due to its reliance on costly materials and complex purification steps .
The molecular structure of lanreotide features a unique cyclic arrangement stabilized by disulfide bonds that create a β-hairpin conformation. The octapeptide consists of eight amino acids, including two unnatural residues: D-naphthylalanine and D-tryptophan. The presence of aromatic side chains contributes to its hydrophobic characteristics and influences its self-assembly behavior in solution .
Lanreotide undergoes various chemical reactions during its synthesis and formulation. Key reactions include:
These reactions are critical for achieving high purity and yield in lanreotide production.
Lanreotide functions primarily through its interaction with somatostatin receptors (SSTRs) present on various cell types, particularly those involved in hormone secretion. Upon binding to these receptors, lanreotide inhibits the release of growth hormone, insulin, glucagon, and other hormones.
Lanreotide exhibits several notable physical and chemical properties:
Lanreotide has several significant applications in medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2